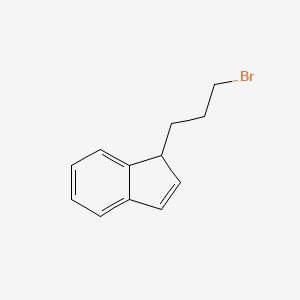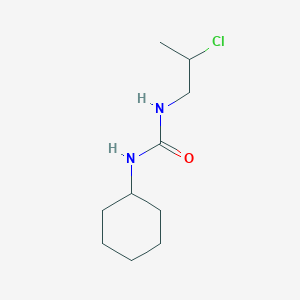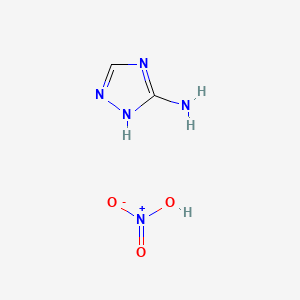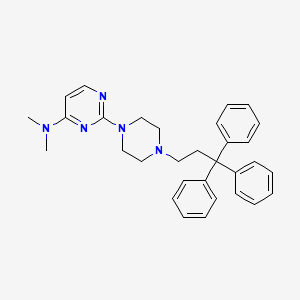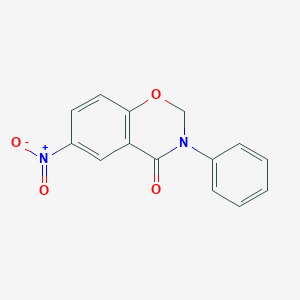
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry and industrial processes. The presence of a nitro group and a phenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields through a cyclodehydration reaction .
Another method involves the reaction of N-phthaloylglycine with anthranilic acid in the presence of triethylamine and chloroform. The intermediate formed is then reacted with cyanuric chloride to produce the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-neoplastic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking the substrate’s access.
相似化合物的比较
Similar Compounds
4H-1,3-Benzoxazin-4-one: Lacks the nitro and phenyl groups, resulting in different chemical properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: Similar structure but without the nitro group.
6-Nitro-4H-1,3-benzoxazin-4-one: Contains the nitro group but lacks the phenyl group.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential for various applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
20979-01-5 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
6-nitro-3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O4/c17-14-12-8-11(16(18)19)6-7-13(12)20-9-15(14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
ASXQIAOKRHJTKP-UHFFFAOYSA-N |
规范 SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




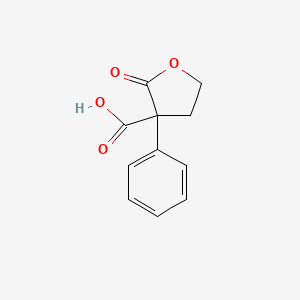
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)

